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Abstract
(+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of

proanthocyanidins and anthocyanins in plants. Its chemical structure is characterized by a C6-

C3-C6 flavonoid backbone, with critical chiral centers at the C2, C3, and C4 positions of the

heterocyclic C-ring. This inherent chirality gives rise to several stereoisomers, with the (+)-

(2R,3S,4S)-leucocyanidin (3,4-cis) and (+)-(2R,3S,4R)-leucocyanidin (3,4-trans) being the most

biologically significant. The stereochemistry of leucocyanidin dictates its enzymatic conversion

into downstream products such as (+)-catechin and cyanidin, which are integral to the flavor,

color, and health-promoting properties of many plant-derived foods and beverages. This

technical guide provides a comprehensive overview of the chemical structure, stereochemistry,

and relevant experimental methodologies for the synthesis, purification, and enzymatic analysis

of (+)-leucocyanidin.

Chemical Structure and Identification
(+)-Leucocyanidin belongs to the leucoanthocyanidin class of flavonoids. The fundamental

properties of leucocyanidin are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₁₅H₁₄O₇ [1]

Molecular Weight 306.27 g/mol [1]

Systematic IUPAC Name

(2R,3S,4S)-2-(3,4-

Dihydroxyphenyl)-3,4-dihydro-

2H-1-benzopyran-3,4,5,7-tetrol

[2]

CAS Number
480-17-1 ((+)-(2R,3S,4S)-

Leucocyanidin)
[1]

69256-15-1 ((+)-(2R,3S,4R)-

Leucocyanidin)

Appearance Colorless compound [2]

Class
Leucoanthocyanidin, Flavan-

3,4-diol
[2]

Stereochemistry
The stereochemistry of leucocyanidin is paramount to its biological function. The chiral centers

at C2, C3, and C4 result in multiple stereoisomers. The "(+)" designation indicates its

dextrorotatory optical activity.[2]

The two most biologically relevant stereoisomers are:

(+)-(2R,3S,4S)-Leucocyanidin (3,4-cis): This is the natural isomer and serves as the

substrate for anthocyanidin synthase (ANS).[2]

(+)-(2R,3S,4R)-Leucocyanidin (3,4-trans): This isomer can be chemically synthesized and

exhibits different reactivity with biosynthetic enzymes.[2]

The absolute configuration of these stereoisomers governs their interaction with enzymes in

the flavonoid biosynthetic pathway. For instance, leucoanthocyanidin reductase (LAR)

specifically utilizes the 3,4-cis isomer to produce (+)-catechin.[2]
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Caption: Chemical structures of the two primary stereoisomers of (+)-Leucocyanidin.

Quantitative Structural and Spectroscopic Data
A thorough understanding of the molecular geometry and electronic structure of (+)-
leucocyanidin is crucial for drug design and mechanistic studies. While detailed X-ray

crystallographic data for (+)-leucocyanidin is not readily available in public databases, various

spectroscopic techniques are employed for its characterization.[2]

Representative NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise

stereochemistry of leucocyanidin isomers. While a complete, assigned dataset for (+)-
leucocyanidin is not available, the following table presents representative ¹H and ¹³C NMR

chemical shifts for a closely related flavan-3-ol, (+)-catechin, which shares the same core

structure. The coupling constants (J values) of the C-ring protons are particularly diagnostic for

determining the relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Flavan-3-ol, (+)-Catechin
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Position ¹³C (ppm)
¹H (ppm, multiplicity, J in
Hz)

2 82.8 4.57 (d, 7.5)

3 68.7 3.98 (m)

4 28.4
2.51 (dd, 16.1, 8.2), 2.85 (dd,

16.1, 5.5)

4a 100.7

5 156.8

6 95.4 5.86 (d, 2.3)

7 157.4

8 96.2 5.94 (d, 2.3)

8a 156.9

1' 132.1

2' 115.1 6.84 (d, 2.0)

3' 145.9

4' 145.9

5' 116.0 6.72 (d, 8.1)

6' 119.9 6.77 (dd, 8.1, 2.0)

Note: Data is for (+)-catechin and serves as a representative example. Actual shifts for

leucocyanidin isomers will vary. Researchers should consult specialized publications for

definitive NMR data.

Representative X-ray Crystallographic Data
Due to the lack of available crystal structures for (+)-leucocyanidin, this section provides

crystallographic data for its direct biosynthetic precursor, (+)-dihydroquercetin (taxifolin). This

data offers insight into the bond lengths and angles of the core flavonoid structure.
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Table 2: Selected Bond Lengths and Angles for (+)-Dihydroquercetin (Taxifolin)

Bond Length (Å) Angle Degree (°)

C2-C3 1.53 O1-C2-C1' 109.5

C3-C4 1.51 C2-C3-C4 109.8

C4-C4a 1.49 C3-C4-O4 120.5

C2-O1 1.45 C2-O1-C8a 114.2

C4-O4 1.23

Note: Data is for (+)-dihydroquercetin and is intended to be representative of the core flavonoid

structure.[3]

Experimental Protocols
Synthesis of (+)-Leucocyanidin
A common laboratory method for synthesizing (+)-leucocyanidin involves the reduction of (+)-

dihydroquercetin (taxifolin) using sodium borohydride (NaBH₄). This reaction typically produces

a mixture of the 3,4-cis and 3,4-trans stereoisomers.

Protocol:

Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent, such as methanol or a

mixture of methanol and water.

Cooling: Cool the solution in an ice bath to 0-4 °C.

Reduction: Slowly add a solution of sodium borohydride in the same solvent to the cooled

dihydroquercetin solution with constant stirring. The molar ratio of NaBH₄ to dihydroquercetin

is a critical parameter to control the reaction.

Quenching: Carefully quench the reaction by the dropwise addition of a weak acid, such as

dilute acetic acid, until effervescence ceases.

Solvent Removal: Remove the organic solvent under reduced pressure.
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Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl

acetate.

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The resulting crude product, a mixture of leucocyanidin

stereoisomers, can be purified using column chromatography on silica gel or by preparative

high-performance liquid chromatography (HPLC).[2]
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Caption: Experimental workflow for the synthesis and purification of (+)-Leucocyanidin.
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Enzymatic Conversion of (+)-Leucocyanidin
This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to cyanidin.

Protocol:

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g.,

Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified

recombinant ANS enzyme.[3]

Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin

in a minimal amount of a compatible solvent (e.g., dimethyl sulfoxide).[3]

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a

defined period.[3]

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl

acetate or isoamyl alcohol containing hydrochloric acid. This terminates the enzymatic

reaction and extracts the colored anthocyanidin product into the organic phase.[3]

Quantification: Centrifuge the mixture to separate the phases and measure the absorbance

of the organic layer at the λmax for cyanidin (around 520-540 nm). Product identity can be

confirmed by HPLC analysis against an authentic cyanidin standard.[3]

This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to (+)-catechin.

Protocol:

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g.,

Tris-HCl, pH 7.5), NADPH, and the purified recombinant LAR enzyme.

Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin.

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a

defined period.

Reaction Termination: Stop the reaction, for example, by adding an equal volume of ethyl

acetate.
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Product Analysis: Extract the reaction products and analyze by HPLC to quantify the amount

of (+)-catechin formed.

Signaling and Biosynthetic Pathways
(+)-Leucocyanidin is a key branch-point intermediate in the flavonoid biosynthetic pathway.

Dihydroflavonol 4-reductase (DFR) catalyzes the reduction of (+)-dihydroquercetin to produce

(+)-(2R,3S,4S)-leucocyanidin. This natural isomer can then be converted to cyanidin by

anthocyanidin synthase (ANS) or to (+)-catechin by leucoanthocyanidin reductase (LAR).

(+)-Dihydroquercetin

(+)-(2R,3S,4S)-Leucocyanidin
(3,4-cis)

DFR

(+)-(2R,3S,4R)-Leucocyanidin
(3,4-trans)

Chemical Reduction
(e.g., NaBH4)

(+)-Catechin

LAR

Cyanidin

ANS

Click to download full resolution via product page

Caption: Biosynthetic and synthetic pathways involving (+)-Leucocyanidin.

Conclusion
(+)-Leucocyanidin is a fundamentally important molecule in plant biochemistry and a key

target for researchers in natural product chemistry, pharmacology, and drug development. Its

stereochemistry is the defining feature that dictates its biological activity and metabolic fate.

While comprehensive structural data from techniques like X-ray crystallography remains

elusive, a combination of chemical synthesis, enzymatic assays, and spectroscopic methods

provides a robust framework for its study. The experimental protocols and data presented in

this guide offer a solid foundation for further investigation into the synthesis, characterization,

and biological evaluation of this significant flavonoid. A clear understanding of the distinct

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b077932?utm_src=pdf-body
https://www.benchchem.com/product/b077932?utm_src=pdf-body-img
https://www.benchchem.com/product/b077932?utm_src=pdf-body
https://www.benchchem.com/product/b077932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


properties and reactivities of the leucocyanidin stereoisomers is essential for advancing

research in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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